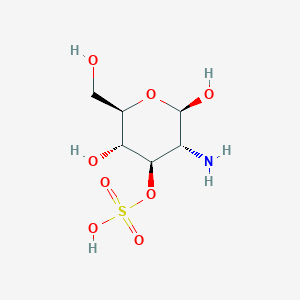

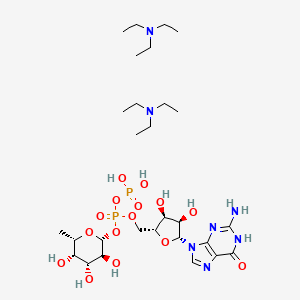

d-Glucosamine-3-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

d-Glucosamine-3-sulfate: is a derivative of glucosamine, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a naturally occurring compound found in the exoskeletons of crustaceans, fungi, and other organisms. This compound is known for its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of d-Glucosamine-3-sulfate typically involves the sulfation of d-glucosamine. One common method includes dissolving d-glucosamine hydrochloride in a solvent, followed by the addition of a sodium-containing alkaline substance at controlled temperatures. Sulfuric acid is then added to form the sulfate salt, which is subsequently crystallized and purified .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans. The chitin is treated with strong acids at high temperatures to produce glucosamine, which is then sulfated to obtain this compound. This method is widely used due to the abundance of chitin as a raw material .

Análisis De Reacciones Químicas

Types of Reactions: d-Glucosamine-3-sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce glucosaminic acid derivatives.

Reduction: Reduction reactions can convert it back to its parent glucosamine compound.

Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and sulfur trioxide-pyridine complex are employed for substitution reactions.

Major Products Formed:

Oxidation: Glucosaminic acid derivatives.

Reduction: d-Glucosamine.

Substitution: Various glucosamine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: d-Glucosamine-3-sulfate is used as a reference compound in analytical chemistry for the analysis of heparin sulfate components .

Biology: In biological research, it is studied for its role in cell membrane stability and regenerative medicine. It has been shown to promote cell proliferation and differentiation, making it useful in wound healing applications .

Medicine: this compound is widely researched for its potential in treating osteoarthritis. It is believed to provide pain relief and improve joint function by promoting the synthesis of glycosaminoglycans, which are essential components of cartilage .

Industry: In the industrial sector, this compound is used in the production of dietary supplements aimed at supporting joint health. It is also explored for its antibacterial properties, making it a potential natural food preservative .

Mecanismo De Acción

d-Glucosamine-3-sulfate exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are critical for maintaining the structural integrity of cartilage. It stimulates chondrocytes, the cells responsible for cartilage production, and enhances the incorporation of sulfur into cartilage. This helps in protecting against degradative processes and promoting cartilage repair .

Comparación Con Compuestos Similares

- Glucosamine sulfate

- Glucosamine hydrochloride

- N-acetylglucosamine

Comparison: d-Glucosamine-3-sulfate is unique due to its specific sulfation at the 3-position, which may confer distinct biological activities compared to other glucosamine derivatives. For instance, glucosamine sulfate and glucosamine hydrochloride are commonly used in dietary supplements, but this compound’s specific sulfation pattern may enhance its efficacy in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject of ongoing research and development.

Propiedades

Fórmula molecular |

C6H13NO8S |

|---|---|

Peso molecular |

259.24 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 |

Clave InChI |

UZUBNIPDAIVWIE-QZABAPFNSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)OS(=O)(=O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)

![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)